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This in-depth technical guide delves into the core foundational studies that have elucidated the
structure of HIV-1 integrase (IN), a critical enzyme for viral replication and a key target for
antiretroviral therapy. This document provides a comprehensive overview of the enzyme's
domains, its multimeric nature, and its interaction with viral DNA, alongside detailed
experimental protocols and quantitative data from seminal research in the field.

Introduction to HIV-1 Integrase

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a 32 kDa enzyme encoded by the
pol gene. It is responsible for the insertion of the reverse-transcribed viral DNA into the host
cell's genome, a crucial step for the establishment of a productive and persistent infection. This
process, known as integration, involves two distinct catalytic reactions:

o 3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral
DNA, exposing a reactive hydroxyl group on a conserved cytosine-adenosine (CA)
dinucleotide.

« Strand Transfer: The concerted nucleophilic attack of these processed 3'-hydroxyl groups on
the phosphodiester backbone of the host chromosome, resulting in the covalent linkage of
the viral DNA to the host genome.
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Due to its essential role in the viral life cycle and the absence of a direct human homolog, HIV-
1 integrase is a prime target for the development of antiretroviral drugs, most notably the class
of drugs known as integrase strand transfer inhibitors (INSTIs).

Domain Architecture of HIV-1 Integrase

Early structural studies were hampered by the poor solubility of the full-length integrase protein.
This challenge was overcome by studying the individual domains separately, which revealed a
modular structure consisting of three distinct domains: the N-terminal domain (NTD), the
catalytic core domain (CCD), and the C-terminal domain (CTD).

N-Terminal Domain (NTD)

The N-terminal domain (residues 1-50) is characterized by a highly conserved HHCC zinc-
finger motif (His12, His16, Cys40, and Cys43) that coordinates a single zinc ion. NMR studies
have shown that the NTD forms a stable dimer in solution. Each monomer consists of four
helices, and the dimer interface is primarily hydrophobic. The NTD is crucial for the proper
multimerization of integrase and contributes to its catalytic activity, although it does not directly
participate in the catalytic reactions.

Catalytic Core Domain (CCD)

The catalytic core domain (residues 51-212) houses the enzyme's active site and is
responsible for the catalytic activities of 3'-processing and strand transfer. The CCD adopts an
RNase H-like fold and contains the conserved D,D(35)E motif, a catalytic triad of acidic
residues: Asp64, Aspl16, and Glul52. These residues coordinate two divalent metal cations
(typically Mg2* or Mn2*), which are essential for catalysis. X-ray crystallography has revealed
that the CCD also forms a dimer, and this dimerization is critical for its enzymatic function. The
introduction of solubility-enhancing mutations, such as F185K or F185H, was a key
breakthrough that enabled the high-resolution structural determination of the CCD.

C-Terminal Domain (CTD)

The C-terminal domain (residues 213-288) is the least conserved of the three domains and is
characterized by an SH3-like fold. It functions as a non-specific DNA-binding domain and is
thought to be important for binding to both viral and host DNA. NMR and X-ray crystallography
studies have shown that the isolated CTD can form a dimer.
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Quaternary Structure: From Dimers to the Intasome

While studies on individual domains provided invaluable insights, understanding the complete
mechanism of integration required elucidating the structure of the full-length protein and its
complex with viral DNA.

Multi-Domain Structures

A significant advancement in the field was the crystallization of a two-domain construct of HIV-1
integrase, comprising the catalytic core and C-terminal domains (residues 52-288). This
structure, solved at 2.8 A resolution, revealed a Y-shaped dimer where the CCDs form the
primary dimerization interface, and the CTDs are positioned at the ends of extended alpha-
helices. Another key structure was that of a two-domain fragment containing the N-terminal and
catalytic core domains.

The Intasome: The Functional Integration Complex

The functional form of integrase is a higher-order nucleoprotein complex known as the
“intasome," which consists of a tetramer of integrase assembled on the two ends of the viral
DNA. The insolubility and flexibility of HIV-1 integrase long hindered high-resolution structural
determination of its intasome. Breakthroughs in cryo-electron microscopy (cryo-EM) have
recently provided near-atomic resolution structures of the HIV-1 intasome, revealing the
intricate network of protein-protein and protein-DNA interactions that orchestrate the integration
process. These structures show how the integrase tetramer engages the viral DNA ends and
brings them together in the active sites for the coordinated strand transfer reaction.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from seminal structural and biochemical
studies of HIV-1 integrase.
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Structure PDB ID Resolution (A)  Method Key Features
N-Terminal Zinc-finger motif,
] ) 1KeY - NMR o
Domain (Dimer) dimeric structure.
High-resolution
Catalytic Core X-ray view of the
_ 1EXQ 1.60
Domain Crystallography D,D(35)E
catalytic triad.
Structure of a
Catalytic Core N
] X-ray solubility-
Domain (F185H 1BIl4 2.50
Crystallography enhanced
mutant)
mutant.
Y-shaped dimer,
CCD +CTD revealing the
. X-ray .
(Two-Domain 1EX4 2.80 relative
Crystallography o
Fragment) positioning of the
CCD and CTD.
Trimeric
C-Terminal X-ray assembly of the
6T6J 2.00

Domain (Trimer)

Crystallography

C-terminal

domain.
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Parameter

Value

Conditions Reference

kcat (3'-processing)

Varies significantly

Dependent on
substrate, metal

General knowledge
cofactor, and assay

conditions.

Km (3'-processing)

Varies significantly

Dependent on
substrate, metal

General knowledge
cofactor, and assay

conditions.

kcat/Km (Strand
Transfer, Wild-Type)

0.6 - 50% of wild-type
for resistant variants

Comparison of wild-
type and drug-
resistant integrase

variants.

IC50 (Strand Transfer
Inhibition by INSTIS)

~20 nM

For inhibition of
concerted integration
by strand transfer

inhibitors.

Specific Activity
(Purified IN)

2.65 pmol/h/ug IN

High-throughput
purification of His-

tagged integrase.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational

studies of HIV-1 integrase structure and function.

Expression and Purification of His-tagged HIV-1
Integrase (Denaturing and Refolding)

This protocol is adapted from methods used for expressing and purifying HIV-1 integrase with

solubility-enhancing mutations (e.g., F185H/C280S) as a hexa-histidine tagged protein in E.

coli.

1. Expression:
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Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged HIV-1
integrase gene.

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600
reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue
to grow for 3-4 hours at 30°C.

Harvest the cells by centrifugation.

. Lysis and Inclusion Body Preparation (Denaturing):

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10 mM imidazole, 1% Triton X-100, 1
mg/mL lysozyme, and protease inhibitors.

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

Sonicate the lysate on ice to shear the DNA and reduce viscosity.

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the
inclusion bodies.

Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane
contaminants, followed by a wash with a buffer lacking detergent.

. Solubilization and Purification:

Binding Buffer (Denaturing): 50 mM Tris-HCI (pH 8.0), 0.5 M NaCl, 6 M Guanidine-HCI (or 8
M Urea), 5 mM imidazole.

Solubilize the washed inclusion bodies in the denaturing binding buffer by gentle stirring for 1
hour at room temperature.

Clarify the solubilized protein by centrifugation.
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Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with the denaturing
binding buffer.

Wash Buffer (Denaturing): 50 mM Tris-HCI (pH 8.0), 0.5 M NacCl, 6 M Guanidine-HCI, 20-40
mM imidazole.

Wash the column extensively with the denaturing wash buffer to remove non-specifically
bound proteins.

. On-column Refolding and Elution:

Refolding Gradient: Create a linear gradient from the denaturing wash buffer to a refolding
buffer (50 mM Tris-HCI pH 8.0, 0.5 M NaCl, 40 mM imidazole) to gradually remove the
denaturant.

Wash the column with the refolding buffer until the denaturant is completely removed.
Elution Buffer: 50 mM Tris-HCI (pH 8.0), 0.5 M NaCl, 250-500 mM imidazole.
Elute the refolded protein with the elution buffer.

Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 1 M NacCl, 1
mM DTT, 10% glycerol).

In Vitro 3'-Processing Assay

This assay measures the ability of integrase to cleave the dinucleotide from the 3' end of a viral
DNA substrate.

1. Substrate Preparation:

o Oligonucleotides mimicking the HIV-1 LTR U5 end are typically used. The strand to be
cleaved is 5'-end labeled with 32P.

o ODN 70 (cleavable strand): 5-GTGTGGAAAATCTCTAGCAGT-3'

o ODN 72 (complementary strand): 5-ACTGCTAGAGATTTTCCACAC-3'
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e Anneal the labeled and unlabeled oligonucleotides to form a double-stranded substrate.
2. Reaction Conditions:

o Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnClz or MgClz, 0.05% NP-
40.

 Incubate purified HIV-1 integrase (e.g., 1-5 pmol) with the radiolabeled DNA substrate (e.g.,
1 pmol) in the reaction buffer.

e |ncubate the reaction at 37°C for 1 houir.
3. Product Analysis:

» Stop the reaction by adding an equal volume of loading buffer (95% formamide, 20 mM
EDTA, 0.05% bromophenol blue).

o Denature the products by heating at 90-95°C for 5 minutes.

o Separate the products on a denaturing polyacrylamide gel (e.g., 15-20%) containing 7 M
urea.

» Visualize the cleaved and uncleaved products by autoradiography. The cleaved product will
be two nucleotides shorter than the original labeled substrate.

In Vitro Strand Transfer Assay

This assay measures the ability of integrase to join the processed viral DNA ends to a target
DNA molecule.

1. Substrate Preparation:

o A pre-processed viral DNA substrate is used, where the 3' dinucleotide has already been
removed. The processed strand is 5'-end labeled with 32P.

o ODN 71 (processed strand): 5-GTGTGGAAAATCTCTAGCA-3'

o ODN 72 (complementary strand): 5'-ACTGCTAGAGATTTTCCACAC-3'
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e Assupercoiled plasmid DNA (e.g., pBSK+) is typically used as the target DNA.
2. Reaction Conditions:

o Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgClz, 10% DMSO, 8%
PEG.

e Pre-incubate purified HIV-1 integrase (e.g., 250 nM) with the labeled donor DNA and the
target plasmid DNA on ice for 20 minutes.

« Initiate the reaction by adding the reaction buffer and incubate at 37°C for 90 minutes.
3. Product Analysis:

o Stop the reaction by adding SDS and proteinase K to deproteinize the DNA.

o Separate the reaction products by agarose gel electrophoresis.

 Visualize the products by autoradiography. Strand transfer products will appear as higher
molecular weight bands corresponding to the integration of the labeled oligonucleotide into
the plasmid DNA (linear and relaxed circular forms).

Crystallization of the Catalytic Core Domain (PDB:
1EXQ)

This provides an example of the conditions used to crystallize a soluble mutant of the HIV-1
integrase catalytic core domain.

Protein: HIV-1 Integrase catalytic core domain (residues 52-210) with a solubility-enhancing

mutation.

Method: Hanging drop vapor diffusion.

Crystallization Condition: 150 mM Na citrate, 5 mM DTT, pH 5.6.

Temperature: Room temperature.

Cryo-Electron Microscopy (Cryo-EM) of the Intasome
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This outlines a general workflow for the structural determination of the HIV-1 intasome by cryo-
EM.

1. Sample Preparation (Intasome Assembly):

o Assemble the intasome complex by incubating purified, soluble HIV-1 integrase (often a
fusion protein to enhance solubility) with a viral DNA substrate mimicking the LTR ends in a
suitable assembly buffer.

e Assembly Buffer Example: 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-mercaptoethanol,
5.0 mM MgClz, 4.0 uM ZnClz, 50 mM 3-(Benzyldimethyl-ammonio) propanesulfonate, and
100 mM NacCl.

» Purify the assembled intasomes using size-exclusion chromatography.
2. Grid Preparation:

o Apply a small volume of the purified intasome solution to a glow-discharged cryo-EM grid
(e.g., holey carbon or gold grids).

 Blot the grid to create a thin film of the solution.
e Plunge-freeze the grid in liquid ethane to vitrify the sample.
3. Data Collection:

e Image the vitrified sample in a transmission electron microscope (TEM) equipped with a
direct electron detector under cryogenic conditions.

» Collect a large dataset of movie frames at various tilt angles to overcome preferred
orientation issues.

4. Data Processing (Single Particle Analysis):
o Software: RELION, cryoSPARC, or similar packages.

o Workflow:
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o Motion Correction: Correct for beam-induced motion in the movie frames.

o CTF Estimation: Determine and correct for the contrast transfer function of the
microscope.

o Particle Picking: Automatically or manually select individual intasome patrticles from the
micrographs.

o 2D Classification: Classify the particles into different 2D class averages to remove junk
particles and identify different views.

o Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

o 3D Classification and Refinement: Iteratively classify the particles into different 3D classes
and refine the 3D reconstructions to high resolution.

o Model Building and Refinement: Build an atomic model into the final high-resolution cryo-
EM density map.

Visualizations of Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and
experimental workflows related to HIV-1 integrase.
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Caption: Overview of the HIV-1 integration pathway.
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Caption: Workflow for HIV-1 integrase purification.
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Caption: Single particle cryo-EM data processing workflow.

 To cite this document: BenchChem. [Foundational Studies on HIV-1 Integrase Structure: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565895#foundational-studies-on-hiv-1-integrase-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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